molecular formula C7H15BrS2 B14190461 1-Bromo-2,3-bis(ethylsulfanyl)propane CAS No. 923057-18-5

1-Bromo-2,3-bis(ethylsulfanyl)propane

Cat. No.: B14190461
CAS No.: 923057-18-5
M. Wt: 243.2 g/mol
InChI Key: AOAXKNPQTYXVHP-UHFFFAOYSA-N
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Description

1-Bromo-2,3-bis(ethylsulfanyl)propane is an organic compound with the molecular formula C7H15BrS2 It is characterized by the presence of a bromine atom and two ethylsulfanyl groups attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2,3-bis(ethylsulfanyl)propane can be synthesized through a multi-step process involving the reaction of 1,2,3-tribromopropane with ethanethiol in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the substitution of bromine atoms by ethylsulfanyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2,3-bis(ethylsulfanyl)propane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The ethylsulfanyl groups can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form the corresponding propane derivative without the bromine atom.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include 1-azido-2,3-bis(ethylsulfanyl)propane or 1-thiocyanato-2,3-bis(ethylsulfanyl)propane.

    Oxidation Reactions: Products include 1-bromo-2,3-bis(ethylsulfinyl)propane or 1-bromo-2,3-bis(ethylsulfonyl)propane.

    Reduction Reactions: Products include 2,3-bis(ethylsulfanyl)propane.

Scientific Research Applications

1-Bromo-2,3-bis(ethylsulfanyl)propane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used to study the effects of ethylsulfanyl groups on biological systems.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2,3-bis(ethylsulfanyl)propane involves its interaction with molecular targets through its bromine and ethylsulfanyl groups. The bromine atom can participate in nucleophilic substitution reactions, while the ethylsulfanyl groups can undergo oxidation or reduction, leading to various biological and chemical effects.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2,3-dimethylpropane: Similar in structure but with methyl groups instead of ethylsulfanyl groups.

    1-Chloro-2,3-bis(ethylsulfanyl)propane: Similar but with a chlorine atom instead of a bromine atom.

    1-Bromo-2,3-bis(methylsulfanyl)propane: Similar but with methylsulfanyl groups instead of ethylsulfanyl groups.

Properties

CAS No.

923057-18-5

Molecular Formula

C7H15BrS2

Molecular Weight

243.2 g/mol

IUPAC Name

1-bromo-2,3-bis(ethylsulfanyl)propane

InChI

InChI=1S/C7H15BrS2/c1-3-9-6-7(5-8)10-4-2/h7H,3-6H2,1-2H3

InChI Key

AOAXKNPQTYXVHP-UHFFFAOYSA-N

Canonical SMILES

CCSCC(CBr)SCC

Origin of Product

United States

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